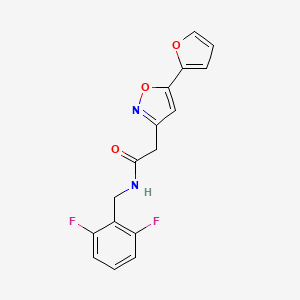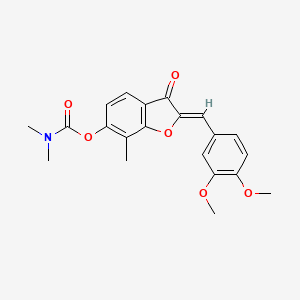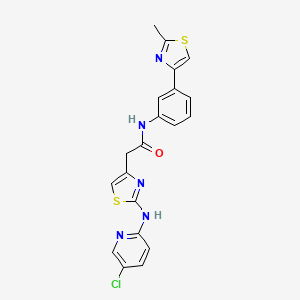![molecular formula C9H7BrF2N2O B2360845 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole CAS No. 2248269-49-8](/img/structure/B2360845.png)
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole, also known as DFMP, is a pyrazole-based compound that has been widely used in scientific research. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mechanism of Action
The mechanism of action of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is based on its ability to bind to the ATP-binding site of GSK-3β, thereby inhibiting its activity. This leads to the activation of downstream signaling pathways that are involved in cell proliferation, differentiation, and survival.
Biochemical and physiological effects:
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. It has been reported to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as to promote neuronal survival and regeneration in the central nervous system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole in lab experiments is its high potency and selectivity for GSK-3β, which allows for the specific inhibition of this enzyme without affecting other kinases. However, one of the limitations is that it is not suitable for in vivo studies, as it is rapidly metabolized and eliminated from the body.
Future Directions
There are many future directions for the use of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole in scientific research. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another area of interest is its use as a tool compound to study the role of GSK-3β in other cellular processes, such as autophagy, metabolism, and epigenetics. Additionally, the development of more potent and selective GSK-3β inhibitors based on the structure of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is an ongoing area of research.
In conclusion, 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is a potent and selective inhibitor of GSK-3β that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. It is a valuable tool compound for the study of various cellular processes and has the potential to be developed into a therapeutic agent for the treatment of various diseases.
Synthesis Methods
The synthesis of 4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole is a multistep process that involves the reaction of difluoromethyl furan-2-carboxylate with 4-bromo-1-methylpyrazole in the presence of a base, followed by the removal of the protecting group. The final product is obtained in good yield and high purity.
Scientific Research Applications
4-Bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole has been extensively used in scientific research as a tool compound to study the role of GSK-3β in various cellular processes. It has been shown to inhibit GSK-3β activity in a dose-dependent manner and to induce the activation of downstream signaling pathways, such as the Wnt/β-catenin and PI3K/Akt pathways.
properties
IUPAC Name |
4-bromo-1-[[5-(difluoromethyl)furan-2-yl]methyl]pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2N2O/c10-6-3-13-14(4-6)5-7-1-2-8(15-7)9(11)12/h1-4,9H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZRHOCJYJHRRP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(F)F)CN2C=C(C=N2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cyclobutyl-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]methanone](/img/structure/B2360763.png)
![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]prop-2-enoic acid](/img/structure/B2360764.png)
![(3S,5S)-4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-methylmorpholine-3-carboxylic acid](/img/structure/B2360765.png)



![N-(3-chlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B2360771.png)
![N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B2360774.png)
![[3-(3-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2360776.png)
![Ethyl 3-[(2-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2360778.png)


![2-[6-(4-ethoxyphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2360782.png)
